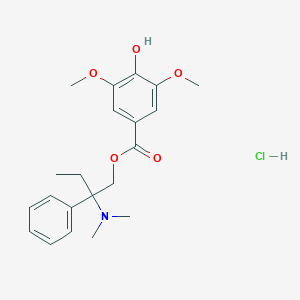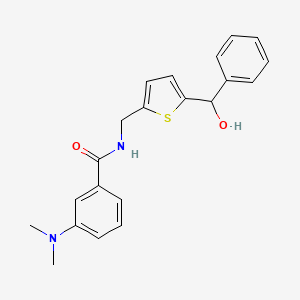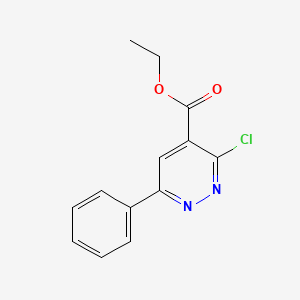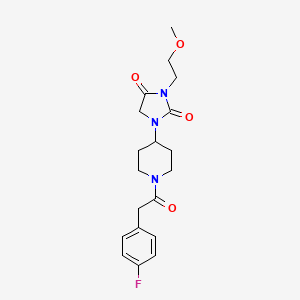
O-desmethyltrimebutine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-desmethyltrimebutine hydrochloride is a chemical compound with the molecular formula C21H28ClNO5. It is a metabolite of trimebutine, a drug commonly used for its spasmolytic properties to treat irritable bowel syndrome and other gastrointestinal disorders. This compound is of significant interest in scientific research due to its diverse applications and potential therapeutic benefits.
Mecanismo De Acción
Target of Action
O-desmethyltrimebutine hydrochloride is a metabolite of trimebutine . Trimebutine is known to mediate its action by acting as a weak agonist at mu opioid receptors
Mode of Action
Its parent compound, trimebutine, is known to inhibit the extracellular ca2+ influx in the smooth muscle cells through voltage-dependent l-type ca2+ channels and further ca2+ release from intracellular ca2+ stores . This action helps in the regulation of intestinal and colonic motility, providing relief from abdominal pain .
Biochemical Pathways
The parent compound, trimebutine, is known to affect the mu-opioid receptor pathway, which plays a crucial role in the regulation of gastrointestinal motility .
Pharmacokinetics
A study on n-desmethyl trimebutine, another metabolite of trimebutine, showed that it has a high concentration in plasma after oral administration of trimebutine
Result of Action
The parent compound, trimebutine, is known to regulate intestinal and colonic motility and relieve abdominal pain . It’s plausible that this compound may have similar effects.
Action Environment
It’s known that various factors such as ph, temperature, and presence of other compounds can influence the action and stability of many drugs .
Análisis Bioquímico
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of O-desmethyltrimebutine hydrochloride over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Transport and Distribution
There is currently no available information on how this compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-desmethyltrimebutine hydrochloride typically involves the demethylation of trimebutine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective removal of the methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities, often involving continuous monitoring and automated control systems .
Análisis De Reacciones Químicas
Types of Reactions
O-desmethyltrimebutine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of various substituted derivatives.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of various substituted aromatic compounds .
Aplicaciones Científicas De Investigación
O-desmethyltrimebutine hydrochloride is widely used in scientific research due to its diverse applications:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is used to study various biological processes, including enzyme interactions and metabolic pathways.
Medicine: Research on this compound focuses on its potential therapeutic effects, particularly in treating gastrointestinal disorders and its role as a spasmolytic agent.
Industry: It is used in the development of new pharmaceuticals and as a quality control standard in the production of trimebutine-based medications
Comparación Con Compuestos Similares
Similar Compounds
Trimebutine: The parent compound, used for similar therapeutic purposes.
N-desmethyltrimebutine: Another metabolite of trimebutine with similar properties.
Desmethyl trimebutine-d3 hydrochloride: A deuterated analog used in research.
Uniqueness
O-desmethyltrimebutine hydrochloride is unique due to its specific demethylated structure, which imparts distinct pharmacological properties compared to its parent compound and other metabolites. Its selective action on calcium channels and potential opioid receptor interactions make it a valuable compound for research and therapeutic applications .
Propiedades
IUPAC Name |
[2-(dimethylamino)-2-phenylbutyl] 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5.ClH/c1-6-21(22(2)3,16-10-8-7-9-11-16)14-27-20(24)15-12-17(25-4)19(23)18(13-15)26-5;/h7-13,23H,6,14H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNHFJAIIGSMMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC(=O)C1=CC(=C(C(=C1)OC)O)OC)(C2=CC=CC=C2)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-methoxyphenyl)-4-[4-(3-methoxypyrrolidin-1-yl)benzoyl]piperazine](/img/structure/B2740008.png)
![3-{[(2-Methoxyphenyl)methyl]amino}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2740010.png)
![4-(4-Chlorophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2740011.png)
![1-[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2740013.png)
![methyl 1-({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}(3,4,5-trimethoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2740015.png)

![(1-(3-(3,5-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2740017.png)
![N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2740018.png)

![2-bromo-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide](/img/structure/B2740022.png)
![2-Bromo-5-methoxybicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B2740023.png)
![6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl 2,4,5-trichlorophenyl ether](/img/structure/B2740025.png)


